3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS No.:
Cat. No.: VC13319198
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O5 |
|---|---|
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H14N2O5/c1-18-9-5-8(6-10(7-9)19-2)13-14-11(20-15-13)3-4-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) |
| Standard InChI Key | YKLWREJOQSRFMG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C2=NOC(=N2)CCC(=O)O)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C2=NOC(=N2)CCC(=O)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular structure integrates three key components:
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A 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom.
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A 3,5-dimethoxyphenyl group attached to the oxadiazole’s 3-position, contributing aromaticity and electron-donating methoxy substituents.
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A propanoic acid chain at the oxadiazole’s 5-position, introducing carboxylic acid functionality for solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 500025-28-5 | |
| Molecular Formula | ||
| Molecular Weight | 278.26 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar organic solvents |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Oxadiazole Ring Formation: Condensation of a nitrile derivative (e.g., 3,5-dimethoxybenzonitrile) with hydroxylamine or its derivatives under acidic conditions to form the oxadiazole core .
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Propanoic Acid Attachment: Alkylation or nucleophilic substitution reactions introduce the propanoic acid moiety. For example, coupling a pre-formed oxadiazole intermediate with a bromopropanoic acid derivative .
Key Reactions
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Esterification: The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery .
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Amidation: Reaction with amines produces amides, a common modification in prodrug design .
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Electrophilic Substitution: The aromatic methoxy groups direct electrophilic attacks to specific positions on the phenyl ring.
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash immediately with soap/water |
| Eye Exposure | Use safety goggles; rinse with water for 15 minutes |
| Inhalation | Use fume hood; monitor air quality |
Future Directions and Research Gaps
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Target Identification: High-throughput screening could elucidate specific biological targets (e.g., enzymes, receptors).
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Toxicity Profiling: Chronic toxicity and carcinogenicity studies are needed to assess therapeutic viability.
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